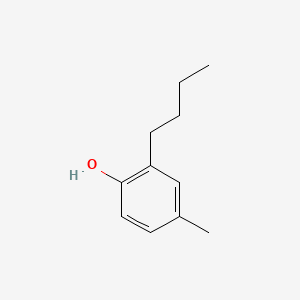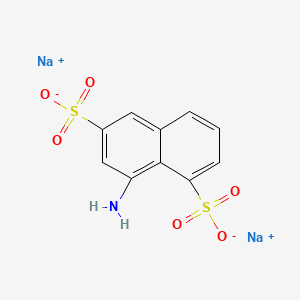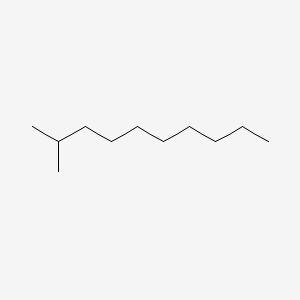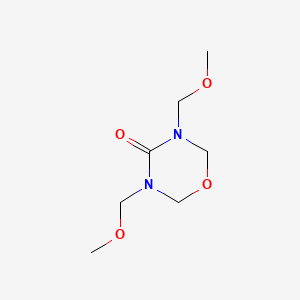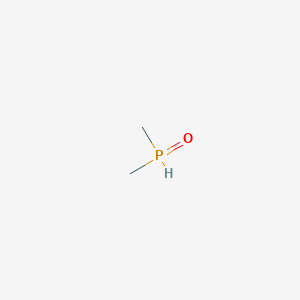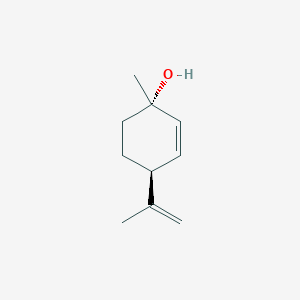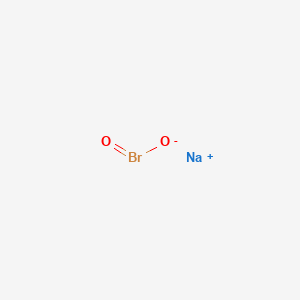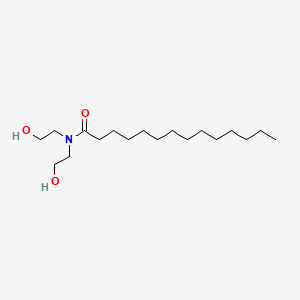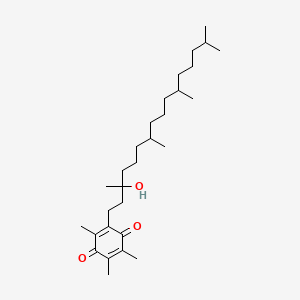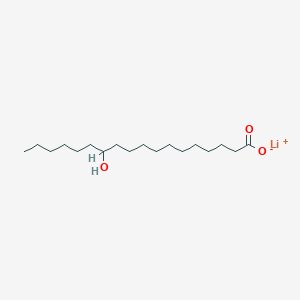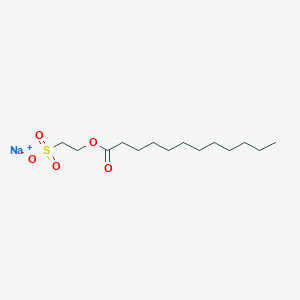
sodium;2-dodecanoyloxyethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-dodecanoyloxyethanesulfonate, also known as sodium lauroyl isethionate, is an anionic surfactant widely used in various industries. It is a white to slightly yellow, odorless or slightly odorous powder. This compound is amphiphilic, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) parts, which makes it an effective surfactant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-dodecanoyloxyethanesulfonate is typically synthesized through the esterification of isethionic acid (2-hydroxyethanesulfonic acid) with dodecanoic acid (lauric acid), followed by neutralization with sodium hydroxide. The reaction conditions generally involve heating the reactants to facilitate esterification and then neutralizing the resulting ester with a sodium hydroxide solution.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using catalysts to enhance the reaction rate. The final product is then purified and dried to obtain the desired surfactant.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-dodecanoyloxyethanesulfonate undergoes various chemical reactions, including:
Esterification: Formation of the compound itself through the reaction of isethionic acid and dodecanoic acid.
Decomposition: Under extreme heat, it decomposes into dodecanoic acid, sodium sulfate, and other organic products.
Surfactant Reactions: It can lower the surface tension of water, allowing for better wetting and spreading.
Common Reagents and Conditions
Esterification: Isethionic acid, dodecanoic acid, and sodium hydroxide under heating conditions.
Decomposition: Extreme heat conditions.
Major Products Formed
Esterification: This compound.
Decomposition: Dodecanoic acid, sodium sulfate, and other organic products.
Scientific Research Applications
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
As a surfactant, sodium;2-dodecanoyloxyethanesulfonate primarily works by lowering the surface tension of water and forming micelles. This allows it to:
Cleanse: By lowering surface tension, it enables water to spread more easily and remove dirt and oil from surfaces.
Solubilize: Forms micelles that can encapsulate hydrophobic substances, making them soluble in water.
Comparison with Similar Compounds
Sodium;2-dodecanoyloxyethanesulfonate is unique due to its specific combination of a long hydrocarbon chain (dodecanoyl group) and a sulfonate group linked by an ethane bridge. Similar compounds include:
Sodium lauryl sulfate: Another anionic surfactant with a similar cleansing action but different molecular structure.
Sodium dodecylbenzenesulfonate: Used in detergents with a different aromatic structure.
Sodium cocoyl isethionate: Similar in structure but derived from coconut oil.
These compounds share surfactant properties but differ in their molecular structures and specific applications.
Properties
IUPAC Name |
sodium;2-dodecanoyloxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSVEGRHOZCAM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B7822428.png)
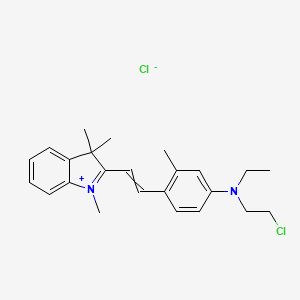

![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
